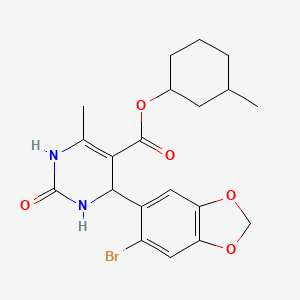

3-Methylcyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-メチルシクロヘキシル 4-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。

2. 製法

合成経路と反応条件

3-メチルシクロヘキシル 4-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルの合成は、通常、複数のステップを伴います。

ベンゾジオキソール環の形成: 最初のステップは、6-ブロモ-1,3-ベンゾジオキソール環の合成です。これは、触媒の存在下でブロムを用いた1,3-ベンゾジオキソールのブロム化によって達成できます。

シクロヘキシル誘導体の形成: 次のステップは、3-メチルシクロヘキシル誘導体の形成です。これは、フリーデル・クラフツアルキル化反応によって合成できます。

ピリミジン環の形成: 最後のステップは、テトラヒドロピリミジン環の形成です。これは、アルデヒド、β-ケトエステル、および尿素を酸性条件下で縮合させるビジネリ反応によって達成できます。

工業生産方法

この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクターの使用、高度な精製技術、および厳格な品質管理対策が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

Formation of the Benzodioxole Ring: The initial step involves the synthesis of the 6-bromo-1,3-benzodioxole ring. This can be achieved through the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst.

Cyclohexyl Derivative Formation: The next step involves the formation of the 3-methylcyclohexyl derivative. This can be synthesized through a Friedel-Crafts alkylation reaction.

Pyrimidine Ring Formation: The final step involves the formation of the tetrahydropyrimidine ring. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

反応の種類

3-メチルシクロヘキシル 4-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、以下を含むさまざまな化学反応を受けることができます。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化できます。

還元: 還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて達成できます。

置換: ベンゾジオキソール環の臭素原子は、求核置換反応を用いて他の官能基で置換できます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: メタノール中のナトリウムメトキシドによる求核置換。

主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: さまざまな置換ベンゾジオキソール誘導体の生成。

4. 科学研究における用途

3-メチルシクロヘキシル 4-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、いくつかの科学研究における用途があります。

医薬品化学: 新規医薬品の開発のためのリード化合物としての可能性。

有機合成: より複雑な有機分子の合成における中間体として使用されます。

材料科学:

科学的研究の応用

3-Methylcyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Material Science:

作用機序

この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合して、生物学的反応を引き起こす可能性があります。正確な経路と分子標的は、さらなる研究によって解明する必要があります。

6. 類似の化合物との比較

類似の化合物

- 3-メチルシクロヘキシル 4-(6-クロロ-1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステル

- 3-メチルシクロヘキシル 4-(6-フルオロ-1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステル

独自性

ベンゾジオキソール環の臭素原子の存在は、3-メチルシクロヘキシル 4-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルをユニークなものにします。この臭素原子は、さまざまな化学反応に関与することができ、さらなる官能化や誘導体化の機会を提供します。

類似化合物との比較

Similar Compounds

- 3-Methylcyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 3-Methylcyclohexyl 4-(6-fluoro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The presence of the bromine atom in the benzodioxole ring makes 3-Methylcyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate unique. This bromine atom can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

特性

分子式 |

C20H23BrN2O5 |

|---|---|

分子量 |

451.3 g/mol |

IUPAC名 |

(3-methylcyclohexyl) 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H23BrN2O5/c1-10-4-3-5-12(6-10)28-19(24)17-11(2)22-20(25)23-18(17)13-7-15-16(8-14(13)21)27-9-26-15/h7-8,10,12,18H,3-6,9H2,1-2H3,(H2,22,23,25) |

InChIキー |

UXTDAXHFIINMMW-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC(C1)OC(=O)C2=C(NC(=O)NC2C3=CC4=C(C=C3Br)OCO4)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。